molecular formula C23H33NO3 B193199 [(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 2174-13-2

[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B193199
CAS RN: 2174-13-2
M. Wt: 371.5 g/mol
InChI Key: OVKSHCIVDWZSJD-HQCFBWTMSA-N
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Description

Pregnenolone-16-ene Acetate Oxime is used in the synthesis of pegnange derivatives as antioxidant and anti-dyslipidemic agents.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds has focused on their crystal structures. For example, studies have elucidated the crystal structure of 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, revealing a four-ring steroidal system with varied ring conformations (Zhou, Huang, Zhang, Wang, & Huang, 2015). Similarly, the structure of (3S)-3-acetoxy-17-(pyridin-3-yl)androsta-5,16-diene was investigated, showing chair, half-chair, and envelope conformations in its steroid rings (Zhou, Huang, & Huang, 2015).

Molecular Modifications and Derivatives

Research has also focused on synthesizing and analyzing derivatives of similar compounds. For instance, 5,22-Stigmastadien-3β-yl p-toluenesulfonate has been studied for its molecular orientation and interactions (Ketuly, Hadi, Khaledi, & Tiekink, 2010). Another study involved 3β-Acetoxy-6-hydroxyiminocholestane, focusing on its crystal structure and molecular orientations (Ketuly, Hadi, Ng, & Tiekink, 2011).

Biological Applications

Some derivatives have been studied for their potential biological activities. For example, androsterone derivatives were investigated as inhibitors of androgen biosynthesis, highlighting their potential in biological applications (Djigoué, Simard, Kenmogne, & Poirier, 2012). Additionally, 17βH-Periplogenin from Periploca sepium Bunge has been isolated and structurally characterized, indicating potential medicinal applications (Zhang, Bao, Wu, Yu, & Li, 2012).

Synthesis and Design

Efforts have been made in synthesizing aromatic-steroid derivatives, showcasing techniques and applications in chemical synthesis (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013). Furthermore, studies have been conducted on synthesizing liver X receptor agonists from hydeoxycholic acid, illustrating the application in developing receptor modulators (Ching, 2013).

properties

CAS RN

2174-13-2

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

IUPAC Name

[(10R,13S)-17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H33NO3/c1-14(24-26)19-7-8-20-18-6-5-16-13-17(27-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,7,17-18,20-21,26H,6,8-13H2,1-4H3/t17?,18?,20?,21?,22-,23+/m0/s1

InChI Key

OVKSHCIVDWZSJD-HQCFBWTMSA-N

Isomeric SMILES

CC(=NO)C1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C

SMILES

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Canonical SMILES

CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Appearance

White to Off-White Solid

melting_point

200-203 °C

Other CAS RN

23549-26-0
2174-13-2
23549-24-8

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Abiraterone Impurity 3,Pregnenolone-16-ene Acetate Oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 2
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 3
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 4
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 6
[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Q & A

Q1: Why is the use of sodium acetate water solution considered a "greener" alternative to pyridine in the synthesis of 16-Dehydropregnenolone Acetate Oxime?

A1: [] Pyridine, while effective in the synthesis of 16-Dehydropregnenolone Acetate Oxime, is known for its toxicity to both humans and the environment. Sodium acetate, on the other hand, presents a less toxic alternative, making the process safer for workers and more environmentally friendly. The research demonstrated that replacing pyridine with sodium acetate water solution not only provided a greener approach but also improved the overall yield of the synthesis. []

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